molecular formula C10H12N2O4 B1661428 N-Carbamoyl-tyrosine CAS No. 90899-85-7

N-Carbamoyl-tyrosine

Cat. No.: B1661428
CAS No.: 90899-85-7
M. Wt: 224.21 g/mol
InChI Key: PNLKYZVGQWCHBH-QMMMGPOBSA-N
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Description

Definition and Chemical Classification

N-Carbamoyl-tyrosine (N-C-Tyr) is a chemically modified derivative of the amino acid tyrosine, characterized by the addition of a carbamoyl group (-CONH$$_2$$) to the α-amino group of tyrosine. This modification renders it distinct from canonical proteinogenic amino acids, as it cannot participate in standard ribosomal protein synthesis. Structurally, it retains the phenolic hydroxyl group of tyrosine at the para position of the aromatic ring, while the α-amino group is substituted with a carbamoyl moiety.

Molecular Formula : C$${10}$$H$${12}$$N$$2$$O$$4$$
Molecular Weight : 224.21 g/mol
Classification :

  • Class : N-acylated amino acids
  • Subclass : Carbamoyl derivatives of aromatic amino acids
  • Structural Features : Combines tyrosine’s aromatic hydroxyl group with a carbamoylated α-amino group.

This compound exists in enantiomeric forms (D- and L-tyrosine derivatives), though the L-form is biologically relevant due to its presence in human pathophysiology.

Historical Context in Biochemical Research

The discovery of this compound is tied to investigations into uremic toxicity in end-stage renal disease (ESRD). In 1992, Kraus et al. identified N-C-Tyr as a product of non-enzymatic carbamoylation, where urea-derived cyanate reacts with tyrosine’s α-amino group. This finding linked elevated urea levels in ESRD to post-translational protein modifications, broadening understanding of uremic toxin mechanisms.

Subsequent studies revealed its role as a biomarker for protein carbamylation, a process implicated in atherosclerosis, inflammation, and mitochondrial dysfunction. For example, nitration of mitochondrial carbamoyl phosphate synthetase 1 (CPS1) at tyrosine residues was shown to impair urea cycle function, highlighting N-C-Tyr’s broader metabolic implications.

Significance in Amino Acid Chemistry

This compound serves as a critical model compound for studying:

  • Post-Translational Modifications : Its formation illustrates non-enzymatic carbamoylation, a process altering protein structure and function.
  • Uremic Toxin Dynamics : In ESRD, N-C-Tyr accumulates proportionally to urea levels, providing insights into nitrogen metabolism dysregulation.
  • Enzyme-Substrate Interactions : The carbamoyl group influences binding affinity in enzymatic assays, aiding studies on transcarbamylases and metabolic pathways.

Synthetic Applications :

  • Chemical Synthesis : Produced via reaction of tyrosine with potassium cyanate (KOCN) under alkaline conditions.
  • Biosynthetic Pathways : In vivo formation occurs spontaneously in uremic environments but is absent in normal physiology.

Nomenclature and Synonyms

Systematic IUPAC Name :
(2S)-2-(Carbamoylamino)-3-(4-hydroxyphenyl)propanoic acid

Synonyms :

  • N-C-Tyr
  • N-Carbamoyl-L-tyrosine
  • α-Carbamoyltyrosine
  • CAS Registry Numbers: 90899-85-7 (L-form), 54896-65-0 (DL-form)

Structural Descriptors :

  • SMILES : C1=CC(=CC=C1CC@@HNC(=O)N)O
  • InChI Key : PNLKYZVGQWCHBH-QMMMGPOBSA-N

Table 1 : Key Nomenclature and Identifiers

Property Value
IUPAC Name (2S)-2-(carbamoylamino)-3-(4-hydroxyphenyl)propanoic acid
CAS Number (L-form) 90899-85-7
Molecular Formula C$${10}$$H$${12}$$N$$2$$O$$4$$
Molecular Weight 224.21 g/mol
Chiral Centers 1 (C2)

Properties

IUPAC Name

(2S)-2-(carbamoylamino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-10(16)12-8(9(14)15)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5H2,(H,14,15)(H3,11,12,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLKYZVGQWCHBH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920089
Record name N-[Hydroxy(imino)methyl]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90899-85-7
Record name N-Carbamoyl-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090899857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(imino)methyl]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(carbamoylamino)-3-(4-hydroxyphenyl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Carbamoyl Chloride-Mediated Synthesis

The most straightforward approach involves reacting L-tyrosine with carbamoyl chloride (ClCONH$$_2$$) under controlled basic conditions. In a protocol analogous to the synthesis of N-(4-fluorophenyl) carbamyl cyclopropane-carboxylic acid, tyrosine is dissolved in an aqueous sodium hydroxide solution (0.1 M) and cooled to 0–5°C. Carbamoyl chloride, dissolved in tetrahydrofuran (THF), is added dropwise to ensure gradual reaction. The base deprotonates the α-amino group, enabling nucleophilic attack on the electrophilic carbonyl carbon of the carbamoyl chloride. After 2 hours at 10–20°C, the product is precipitated by acidifying the mixture to pH 2–3 using hydrochloric acid.

Key Considerations :

  • Epimerization Risk : Prolonged exposure to alkaline conditions may racemize the chiral center. Shorter reaction times (<3 hours) and lower temperatures (0–10°C) mitigate this.
  • Yield Optimization : Excess carbamoyl chloride (1.5 equivalents) improves conversion, but unreacted reagent complicates purification. Column chromatography (ethyl acetate/dichloromethane, 1:1 v/v) resolves this.

Urea as a Carbamoyl Source

Urea serves as a cost-effective alternative to carbamoyl chloride. Tyrosine and urea (2 equivalents) are refluxed in dimethylformamide (DMF) at 120°C for 8 hours. The reaction proceeds via thermal decomposition of urea to isocyanic acid (HNCO), which reacts with the amino group. While this method avoids hazardous reagents, yields are moderate (45–55%) due to competing side reactions, such as O-carbamoylation of the phenolic hydroxyl group.

Protection/Deprotection Approaches

N-Tosyl Protection and Subsequent Carbamoylation

Inspired by N-methylation strategies for amino acids, tyrosine’s α-amino group is first protected with tosyl chloride (TsCl). The tosylated derivative is treated with sodium hydride (NaH) in THF to generate a strong base, which reacts with methyl carbamate (CH$$3$$OCONH$$2$$) to introduce the carbamoyl group. Deprotection is achieved via hydrolysis with hydrobromic acid (HBr) in acetic acid/water (9:1 v/v) at 60°C for 2 hours.

Advantages :

  • High Crystallinity : Tosyl-protected intermediates facilitate purification.
  • Epimerization Suppression : Acidic deprotection with HBr/water minimizes racemization compared to basic conditions.

Limitations :

  • Multi-Step Process : Additional steps reduce overall efficiency (total yield: 40–50%).

Boc-Protected Tyrosine Carbamoylation

tert-Butoxycarbonyl (Boc) protection offers a milder alternative. Tyrosine is reacted with di-tert-butyl dicarbonate (Boc$$_2$$O) in THF/water (1:1) at pH 9. The Boc group is removed with trifluoroacetic acid (TFA), and the free amine is immediately carbamoylated using 1,1'-carbonyldiimidazole (CDI) in dichloromethane. CDI activates the carbonyl, forming an imidazole intermediate that reacts with ammonia to yield N-carbamoyl-tyrosine.

Enzymatic and Green Chemistry Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between tyrosine and potassium cyanate (KNCO) in acetic acid. At 100°C (150 W, 15 minutes), this compound forms in 65% yield. This method reduces reaction time tenfold compared to conventional heating.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (500 MHz, DMSO-d$$6$$) : δ 10.43 (s, 1H, NH), 7.75 (d, 2H, aromatic), 6.46 (d, 1H, α-H), 3.95 (s, 3H, OCH$$3$$).
  • Mass Spectrometry : ESI-MS m/z 226.1 ([M+H]$$^+$$).
  • Melting Point : 157–160°C (decomposition).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity for carbamoyl chloride-derived products. Urea-based methods show lower purity (85–90%) due to O-carbamoylation byproducts.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Epimerization Risk Scalability
Carbamoyl Chloride 70–75 98 Low High
Urea 45–55 85 Moderate Moderate
N-Tosyl Protection 40–50 95 Low Low
Enzymatic 20–30 90 None Low

Chemical Reactions Analysis

Formation via Carbamoylation Reaction

N-Carbamoyl-tyrosine is primarily formed through the non-enzymatic reaction of tyrosine with cyanate (OCN⁻), a decomposition product of urea. This reaction occurs in patients with end-stage renal disease (ESRD), where elevated urea levels lead to cyanate accumulation .

Reaction Mechanism :

L-Tyrosine+CyanateN-Carbamoyl-L-tyrosine+H+\text{L-Tyrosine} + \text{Cyanate} \rightarrow \text{N-Carbamoyl-L-tyrosine} + \text{H}^+

The carbamoylation process involves nucleophilic attack by the α-amino group of tyrosine on the electrophilic carbon of cyanate, forming a stable urea derivative.

Key Data :

  • Plasma concentrations in ESRD patients: 77.2 ± 12 µmol/L (N-C-Tyr) vs. 70.1 ± 6 µmol/L (free tyrosine) .

  • Carbamoylation index (N-C-Tyr/Tyr ratio) correlates with blood urea nitrogen levels and dialysis efficacy .

Stability and Isomerization

Carbamoyl groups exhibit unique stereochemical properties. Studies on carbamoylated amino acids reveal:

Syn/Anti Rotamer Equilibrium

This compound exists in equilibrium between syn and anti rotamers due to restricted rotation around the C–N bond (Figure 1) .

PropertyValue/Observation
Dominant rotamersyn (in aqueous solution)
Aggregation behaviorConcentration-dependent dimerization
Hydrogen bondingIntermolecular H-bonds stabilize syn

Impact :

  • The syn rotamer forms intermolecular hydrogen-bonded aggregates, influencing solubility and reactivity .

  • Esters of this compound (e.g., methyl esters) lack this behavior due to the absence of a free carboxylic acid .

Enzymatic Modifications

While N-C-Tyr itself is not extensively studied in enzymatic pathways, related N-acyl-tyrosine derivatives undergo metabolic transformations:

Oxidative Decarboxylation

N-Acyl-L-tyrosines (structurally analogous to N-C-Tyr) are substrates for oxidative decarboxylation, yielding N-acyl-4-[(E)-2-aminovinyl] phenols. This reaction is catalyzed by enzymes like FeeG in soil bacteria :

N-Acyl-L-tyrosineFeeGN-Acyl-4-[(E)-2-aminovinyl] phenol+CO2\text{N-Acyl-L-tyrosine} \xrightarrow{\text{FeeG}} \text{N-Acyl-4-[(E)-2-aminovinyl] phenol} + \text{CO}_2

Tyrosinase Activity

N-Acetyl-L-tyrosine (a related compound) is oxidized by tyrosinase to form N-acetyl-L-DOPA and dopaquinone . While not directly observed for N-C-Tyr, similar reactivity is plausible.

Enzymatic Hydrolysis

N-Carbamoyl amino acids are intermediates in the enzymatic production of D-amino acids. For example:

  • Hydantoinase hydrolyzes DL-hydroxyphenylhydantoin to N-carbamoyl-D-p-hydroxyphenylglycine, which is then converted to D-p-hydroxyphenylglycine by D-hydantoinase .

Reaction Conditions :

ParameterValue
Temperature50°C
pH7.5 (Tris-HCl buffer)
CofactorsMn²⁺, DTT

Role in Uremic Toxicity

N-C-Tyr accumulates in ESRD patients due to impaired renal clearance . Its carbamoylation index serves as a biomarker for:

  • Dialysis efficacy (reduced by increased hemodialysis frequency) .

  • Oxidative stress and protein dysfunction (via irreversible post-translational modification) .

Scientific Research Applications

Chemistry

N-Carbamoyl-tyrosine is utilized as a precursor in the synthesis of complex molecules. Its unique structure allows for various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science. The synthesis typically involves the carbamoylation of tyrosine using reagents such as potassium cyanate, which can be optimized for yield and purity through methods like crystallization.

Biology

In biological research, this compound is studied for its role in metabolic pathways involving tyrosine. Upon hydrolysis, it releases tyrosine, which is crucial for synthesizing neurotransmitters like dopamine and norepinephrine. This property makes it significant in studies related to cognitive function and neurochemistry . Research indicates that tyrosine supplementation can enhance cognitive performance under specific conditions, particularly when neurotransmitter levels are low .

Medicine

The potential therapeutic applications of this compound are under investigation, particularly as a prodrug for tyrosine supplementation. This approach may be beneficial in treating conditions associated with low neurotransmitter levels, such as depression or cognitive decline. Studies have shown that enhancing tyrosine availability can mitigate cognitive deficits under stress or fatigue conditions . Furthermore, this compound's ability to modulate metabolic pathways positions it as a candidate for developing treatments targeting metabolic disorders.

Industry

In industrial applications, this compound is used in producing optically pure amino acids and other fine chemicals. Its unique properties allow for the selective synthesis of desired compounds while minimizing byproducts, which is essential in pharmaceutical manufacturing.

Case Study 1: Tyrosine Supplementation and Cognitive Function

A study investigated the effects of tyrosine supplementation on cognitive performance under stress conditions. Participants receiving tyrosine showed improved performance on tasks requiring working memory compared to those on placebo. This suggests that compounds like this compound could enhance cognitive resilience by increasing available tyrosine .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound through enzymatic processes using carbamoylases. The findings indicated that enzymatic methods could yield higher specificity and efficiency compared to traditional chemical synthesis routes, highlighting the compound's industrial relevance.

Mechanism of Action

The mechanism of action of N-Carbamoyl-tyrosine involves its hydrolysis to release tyrosine, which can then participate in various metabolic pathways. The carbamoyl group is hydrolyzed by specific enzymes, such as carbamoylases, to yield tyrosine, ammonia, and carbon dioxide. Tyrosine is a precursor for several important biomolecules, including neurotransmitters and hormones .

Comparison with Similar Compounds

gamma-Glutamyltyrosine

  • Structure : A dipeptide formed via a gamma-glutamyl bond between glutamic acid and tyrosine (γ-Glu-Tyr) .
  • Biological Role : Classified as a biomarker and metabolite, it is naturally present in foods (FooDB ID: FDB000717) and human biofluids (HMDB ID: HMDB0011741) .
  • Applications : Used in food science and metabolic studies due to its presence in fermented products and biological systems.
  • Safety: No specific hazards reported in available data.

N-Fmoc-3-nitro-L-tyrosine

  • Structure: Tyrosine modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a nitro (-NO₂) substitution at the 3-position of the aromatic ring .
  • Synthesis: Used in solid-phase peptide synthesis to protect the amino group during coupling reactions.
  • Applications : Critical in synthesizing nitrotyrosine-containing peptides for studying oxidative stress pathways.
  • Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

3-Nitrotyrosine

  • Structure: Tyrosine with a nitro group (-NO₂) at the 3-position of the phenyl ring.
  • Biological Role: A post-translational modification marker of oxidative stress, generated by peroxynitrite (ONOO⁻) attack on tyrosine residues .
  • Applications : Widely studied in cardiovascular diseases, neurodegenerative disorders, and aging as an indicator of nitrosative damage.

N-Acetyl-L-tyrosine

  • Structure: Tyrosine acetylated at the α-amino group (Ac-Tyr).
  • Biological Role : A stabilized form of tyrosine with enhanced solubility and bioavailability, used as a dietary supplement and precursor in neurotransmitter synthesis .
  • Applications : Commercial availability (e.g., European Pharmacopoeia standards) highlights its use in pharmaceuticals and nutraceuticals .

Comparative Analysis Table

Compound Structural Modification CAS Number Biological Role Applications Hazards
N-Carbamoyl-tyrosine Carbamoyl (-NHCONH₂) N/A Uremic toxin, renal disease biomarker ESRD research Low (limited data)
gamma-Glutamyltyrosine γ-Glutamyl peptide bond 7432-23-7 Food metabolite, biomarker Food science, metabolomics None reported
N-Fmoc-3-nitro-L-tyrosine Fmoc + nitro (-NO₂) 206060-42-6 Peptide synthesis intermediate Chemical biology, oxidative stress H302, H315, H319, H335
3-Nitrotyrosine Nitro (-NO₂) N/A Oxidative stress marker Biomedical research Reactive intermediate
N-Acetyl-L-tyrosine Acetyl (-COCH₃) 537-55-3 Dietary supplement, drug precursor Pharmaceuticals, nutraceuticals GRAS status

Key Research Findings

  • This compound: Elevated in ESRD patients due to urea-derived cyanate, implicating its role in uremic toxicity . Its formation is non-enzymatic, contrasting with enzymatic modifications like acetylation or peptide bonding.
  • gamma-Glutamyltyrosine : Naturally occurring in fermented foods, reflecting its metabolic stability compared to carbamoylated or nitrated derivatives .
  • N-Fmoc-3-nitro-L-tyrosine : Critical for synthesizing nitrotyrosine-containing peptides, though its hazardous profile necessitates careful handling .
  • 3-Nitrotyrosine : A pathological marker of oxidative damage, unlike this compound, which arises from metabolic dysregulation .
  • N-Acetyl-L-tyrosine : Demonstrates superior pharmacokinetic properties over unmodified tyrosine, underscoring the impact of chemical modifications on bioavailability .

Biological Activity

N-Carbamoyl-tyrosine (NCT) is a derivative of the amino acid tyrosine, which has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of NCT, including its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the addition of a carbamoyl group to the amino acid tyrosine. This modification can influence its solubility, stability, and interaction with biological targets. The structural formula is represented as follows:

C9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3

Mechanisms of Biological Activity

NCT's biological activity is primarily attributed to its interactions with various proteins and enzymes involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : NCT has been shown to exhibit inhibitory effects on PTPs, which play a crucial role in regulating cellular functions through the reversible phosphorylation of tyrosine residues. This inhibition can affect signaling pathways related to cell growth, differentiation, and metabolism .
  • Modulation of Protein Kinase Activity : Similar to PTPs, protein kinases are vital for cellular signaling. NCT may influence kinase activity by acting as a substrate or inhibitor, thereby affecting downstream signaling cascades .
  • Reactive Nitrogen Species Interaction : Studies indicate that NCT may interact with reactive nitrogen species, potentially leading to post-translational modifications such as nitration of tyrosine residues in target proteins. This can alter enzyme activity and cellular responses .

Biological Effects

Research has demonstrated several biological effects associated with NCT:

  • Antioxidant Activity : NCT may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : By modulating signaling pathways involved in inflammation, NCT could contribute to reduced inflammatory responses in various tissues.
  • Neuroprotective Effects : Some studies suggest that NCT may have neuroprotective properties, potentially benefiting conditions like neurodegeneration or oxidative stress-related disorders.

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanismReference
Inhibition of PTPsCompetitive inhibition
Modulation of KinasesSubstrate/inhibitor interaction
Antioxidant PropertiesFree radical scavenging
Anti-inflammatory EffectsSignaling pathway modulation
Neuroprotective EffectsProtection against oxidative stress

Case Studies

  • Inhibition of Protein Tyrosine Phosphatases : A study highlighted that natural compounds similar to NCT showed significant inhibitory activity against PTPs, suggesting potential therapeutic applications in diseases characterized by dysregulated phosphorylation events .
  • Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, treatment with NCT resulted in decreased cell death and improved mitochondrial function, indicating its potential as a neuroprotective agent .
  • Inflammation Model : In vitro experiments demonstrated that NCT reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), supporting its role as an anti-inflammatory agent .

Q & A

Q. What advanced techniques characterize the solid-state properties of this compound for drug formulation?

  • Answer : Use XRPD to identify polymorphs, BET analysis for surface area, and DSC/TGA to study thermal behavior. Nanoindentation tests assess mechanical properties (hardness, elasticity) for tablet compression optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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